molecular formula C23H25F3N2OS B564546 (E/Z)-Flupentixol-d4 Dihydrochloride CAS No. 1246833-30-6

(E/Z)-Flupentixol-d4 Dihydrochloride

Cat. No.: B564546
CAS No.: 1246833-30-6
M. Wt: 438.546
InChI Key: NJMYODHXAKYRHW-VASCPITCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various research applications, particularly in pharmacokinetic studies.

Scientific Research Applications

(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:

    Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems using mass spectrometry.

    Neuropharmacology: Used to study the effects on dopamine receptors and neurotransmission, particularly in conditions like schizophrenia and depression.

    Metabolic Studies: Helps in understanding the metabolic pathways and the role of deuterium in altering metabolic rates.

    Drug Development: Serves as a reference standard in the development of new antipsychotic drugs.

Mechanism of Action

Target of Action

(E/Z)-Flupentixol-d4 Dihydrochloride, commonly known as Flupentixol, is an antipsychotic drug of the thioxanthene group . It primarily targets both D1 and D2 dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as reward, motivation, and motor control.

Mode of Action

It is known that the antipsychotic actions are mainly thought to arise from the active stereoisomer, cis(z)-flupentixol, acting as an antagonist at both dopamine d1 and d2 receptors with equal affinities . By blocking these receptors, Flupentixol inhibits the overactivity of dopamine, which is often observed in schizophrenia.

Pharmacokinetics

It is 99% bound to plasma proteins . Flupentixol is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to Flupentixol . The pharmacokinetic properties of Flupentixol, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability and therapeutic efficacy.

Safety and Hazards

Flupentixol dihydrochloride is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the Flupentixol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Purification: The deuterated product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.

    Formation of Dihydrochloride Salt: The purified deuterated Flupentixol is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.

    Automated Purification: Employing automated systems for crystallization and chromatography to handle large volumes of the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Flupentixol: The non-deuterated form, used as an antipsychotic.

    Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.

    Chlorprothixene: A related compound with antipsychotic and sedative effects.

Uniqueness

(E/Z)-Flupentixol-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which provide advantages in research applications, such as improved stability and the ability to track the compound in biological systems with high precision.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (E/Z)-Flupentixol-d4 Dihydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-(3-chloropropyl)-1,1-dimethylpiperazin-1-ium-4-yl 4-fluorobenzoate", "4,4-dimethyl-4-(3-chloropropyl)piperidine", "Potassium tert-butoxide", "D2O", "Hydrochloric acid", "Water", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium chloride" ], "Reaction": [ "Step 1: The starting material 4-(3-chloropropyl)-1,1-dimethylpiperazin-1-ium-4-yl 4-fluorobenzoate is reacted with 4,4-dimethyl-4-(3-chloropropyl)piperidine in the presence of potassium tert-butoxide in D2O to form (E/Z)-Flupentixol-d4.", "Step 2: The (E/Z)-Flupentixol-d4 is then treated with hydrochloric acid to form (E/Z)-Flupentixol-d4 Dihydrochloride.", "Step 3: The product is then purified by extraction with ethyl acetate and washing with water, followed by evaporation of the organic layer.", "Step 4: The crude product is dissolved in methanol and treated with acetic acid to form a salt.", "Step 5: The salt is then filtered and washed with water, followed by drying under vacuum to obtain the final product (E/Z)-Flupentixol-d4 Dihydrochloride as a white solid with a melting point of 242-244°C." ] }

CAS No.

1246833-30-6

Molecular Formula

C23H25F3N2OS

Molecular Weight

438.546

IUPAC Name

1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2

InChI Key

NJMYODHXAKYRHW-VASCPITCSA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Synonyms

4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride;  Emergil-d4;  FX 703-d4;  Metamin-d4;  Siplarol-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.